[2-(Dimethylamino)ethyl]({[3-(trifluoromethyl)phenyl]methyl})amine
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Overview
Description
2-(Dimethylamino)ethylphenyl]methyl})amine is a chemical compound with the CAS number 926209-26-9. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications . This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules .
Preparation Methods
The synthesis of 2-(Dimethylamino)ethylphenyl]methyl})amine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Dimethylamino)ethylphenyl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Dimethylamino)ethylphenyl]methyl})amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethylphenyl]methyl})amine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects .
Comparison with Similar Compounds
2-(Dimethylamino)ethylphenyl]methyl})amine can be compared with other similar compounds, such as:
[2-(Dimethylamino)ethyl]benzylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Dimethylamino)ethylphenyl]methyl})amine: Similar structure but with the trifluoromethyl group in a different position, which can affect its reactivity and biological activity.
The uniqueness of 2-(Dimethylamino)ethylphenyl]methyl})amine lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties that are valuable in various applications .
Properties
IUPAC Name |
N',N'-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2/c1-17(2)7-6-16-9-10-4-3-5-11(8-10)12(13,14)15/h3-5,8,16H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGSTEFVMGKXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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